
Hexadecylphosphonic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecylphosphonic dichloride is a chemical compound with the molecular formula C16H35Cl2P. It is an organophosphorus compound that is used in various scientific and industrial applications. This compound is known for its ability to form self-assembled monolayers on metal oxide surfaces, making it valuable in surface modification and nanotechnology.
Métodos De Preparación
Hexadecylphosphonic dichloride can be synthesized through several methods. One common synthetic route involves the reaction of hexadecyl alcohol with phosphorus trichloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Hexadecylphosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding hexadecylphosphonic esters, amides, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form hexadecylphosphonic acid and hydrochloric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under certain conditions.
Common reagents used in these reactions include alcohols, amines, thiols, and water. The major products formed depend on the type of nucleophile and reaction conditions.
Aplicaciones Científicas De Investigación
Hexadecylphosphonic dichloride has a wide range of scientific research applications:
Surface Modification: It is used to create self-assembled monolayers on metal oxide surfaces, which can modify the surface properties of materials for applications in electronics, sensors, and catalysis.
Nanotechnology: The compound is employed in the fabrication of nanostructures and nanodevices, where it helps in controlling surface interactions and enhancing stability.
Biomedical Applications: This compound is used in the development of biocompatible coatings for medical implants and devices, improving their performance and longevity.
Mecanismo De Acción
The mechanism of action of hexadecylphosphonic dichloride primarily involves its ability to form strong bonds with metal oxide surfaces. The phosphonic dichloride group reacts with hydroxyl groups on the surface, leading to the formation of a stable phosphonate linkage. This interaction modifies the surface properties, making it more hydrophobic or altering its chemical reactivity.
Comparación Con Compuestos Similares
Hexadecylphosphonic dichloride can be compared with other similar compounds such as:
Octadecylphosphonic acid: Similar in structure but with an additional two carbon atoms, making it slightly more hydrophobic.
Dodecylphosphonic acid: Shorter alkyl chain, resulting in different surface properties and applications.
Tetradecylphosphonic acid: Similar applications but with a shorter alkyl chain, affecting its self-assembly behavior.
This compound is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications.
Propiedades
Número CAS |
4708-00-3 |
|---|---|
Fórmula molecular |
C16H33Cl2OP |
Peso molecular |
343.3 g/mol |
Nombre IUPAC |
1-dichlorophosphorylhexadecane |
InChI |
InChI=1S/C16H33Cl2OP/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h2-16H2,1H3 |
Clave InChI |
NBDIAMYFCOQKNM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCP(=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(1-Imidazolyl)-6-methyl-4-pyrimidinyl]-2-methyl-1-propanol](/img/structure/B14749936.png)


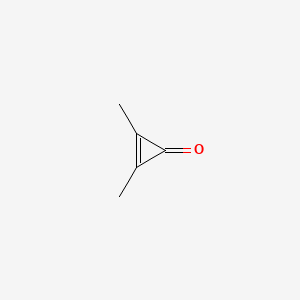
](/img/structure/B14749957.png)

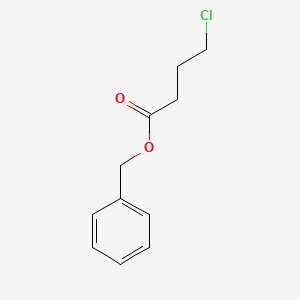
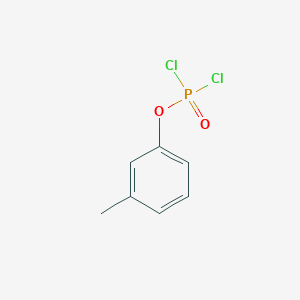
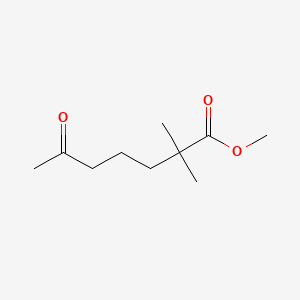
![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1-(2-methylpropyl)-2-oxoquinoline-4-carboxylate;hydrochloride](/img/structure/B14750007.png)
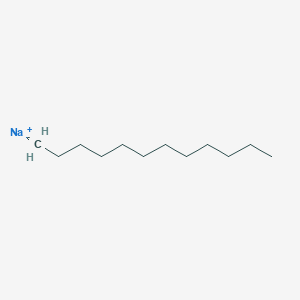
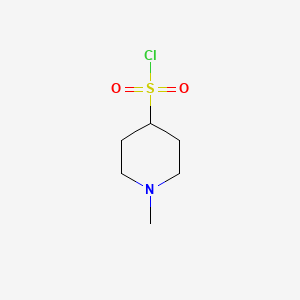
![(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolane-2-carbonitrile](/img/structure/B14750030.png)
